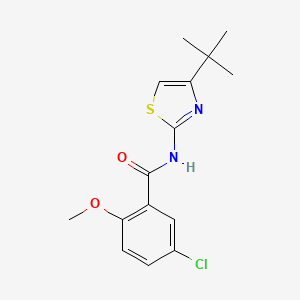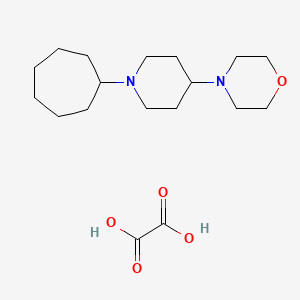
N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chloro-2-methoxybenzamide
Übersicht
Beschreibung
N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chloro-2-methoxybenzamide, also known as BTB-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. BTB-2 belongs to the class of thiazole-based compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.
Wirkmechanismus
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chloro-2-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cancer, and bacterial infections. This compound has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the growth and proliferation of cancer cells. Furthermore, this compound has been found to inhibit the bacterial enzyme DNA gyrase, which is essential for bacterial DNA replication.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been found to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells. Furthermore, this compound has been shown to possess antibacterial activity against a range of bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chloro-2-methoxybenzamide in lab experiments is its versatility. This compound has been found to exhibit a range of biological activities, which makes it useful for studying various diseases and conditions. Additionally, this compound is relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chloro-2-methoxybenzamide. One area of research is the development of this compound analogs with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Furthermore, studies are needed to determine the optimal dosage and administration of this compound for various diseases and conditions. Finally, future research should focus on the development of this compound as a potential therapeutic agent for various diseases and conditions.
Wissenschaftliche Forschungsanwendungen
N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chloro-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth and proliferation of cancer cells. Furthermore, this compound has been shown to possess antibacterial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chloro-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-15(2,3)12-8-21-14(17-12)18-13(19)10-7-9(16)5-6-11(10)20-4/h5-8H,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYJEJCNKAKMON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-pyridinylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3971434.png)

![4-(2,4-dimethylphenyl)-1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3971443.png)

![3-bromo-N-{2-[(2-furylmethyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B3971448.png)
![1-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B3971457.png)
![17-(4,5-dimethyl-2-nitrophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3971461.png)
![4,4'-[(4-hydroxy-3-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3971463.png)
![2-(4-chlorophenyl)-3-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B3971468.png)
![4-(4,5-dimethyl-2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B3971473.png)
![2-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B3971491.png)
![2,6-dimethyl-4-[1-(3-phenoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3971498.png)

![4-chloro-N-[2-(2-pyridinylthio)cyclohexyl]benzenesulfonamide](/img/structure/B3971522.png)